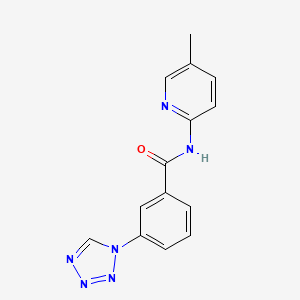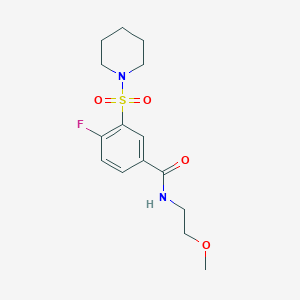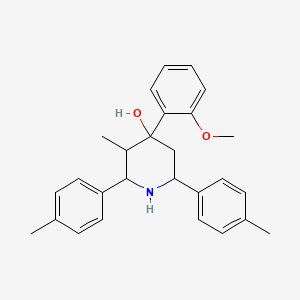![molecular formula C19H24N2O5 B4994291 methyl N-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate](/img/structure/B4994291.png)
methyl N-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate, also known as MDV3100, is a synthetic androgen receptor antagonist that has been studied for its potential use in the treatment of prostate cancer.
作用機序
Methyl N-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate works by binding to the androgen receptor and preventing the binding of androgens, such as testosterone and dihydrotestosterone. This prevents the activation of the androgen receptor and the subsequent growth and survival of prostate cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to decrease the levels of prostate-specific antigen (PSA), a marker for prostate cancer, in patients with advanced prostate cancer. It has also been shown to decrease the size of tumors and improve overall survival in patients with metastatic castration-resistant prostate cancer.
実験室実験の利点と制限
Methyl N-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate is a potent and selective androgen receptor antagonist, making it a valuable tool for studying the androgen receptor and its role in prostate cancer. However, its high potency and selectivity can also make it difficult to work with in lab experiments, as small changes in concentration or experimental conditions can have significant effects on the results.
将来の方向性
There are several potential future directions for research on methyl N-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate. One area of interest is the development of new and improved androgen receptor antagonists that are more selective and have fewer side effects than this compound. Another area of interest is the study of the androgen receptor in other types of cancer, such as breast and ovarian cancer. Additionally, there is ongoing research on the use of this compound in combination with other therapies, such as immunotherapy and targeted therapy.
合成法
The synthesis of methyl N-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate involves several steps, including the condensation of 2,5-dimethylphenol with ethyl 2-bromoacetate to form ethyl 2-(2,5-dimethylphenoxy)acetate. This intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form ethyl 2-(2,5-dimethylphenoxy)acetohydroxamate. The final step involves the reaction of this intermediate with L-valine methyl ester hydrochloride to form this compound.
科学的研究の応用
Methyl N-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate has been extensively studied for its potential use in the treatment of prostate cancer. It has been shown to be effective in blocking the androgen receptor, which is important for the growth and survival of prostate cancer cells. This compound has also been studied for its potential use in combination with other therapies, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
methyl (2S)-2-[[5-[(2,5-dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-11(2)17(19(23)24-5)20-18(22)15-9-14(26-21-15)10-25-16-8-12(3)6-7-13(16)4/h6-9,11,17H,10H2,1-5H3,(H,20,22)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQNGJWUOKEHGC-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC(=NO2)C(=O)NC(C(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC(=NO2)C(=O)N[C@@H](C(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B4994212.png)
![N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide](/img/structure/B4994224.png)

![1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4994242.png)
![3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4994251.png)

![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B4994276.png)


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994280.png)
![N-[2-(2-fluorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B4994284.png)
![4-{[(4-methylphenyl)sulfonyl]methyl}-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4994309.png)
![3-[(4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4994312.png)
